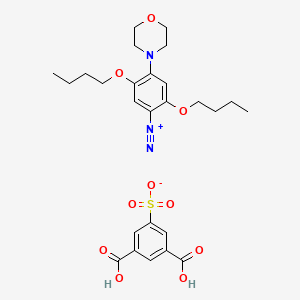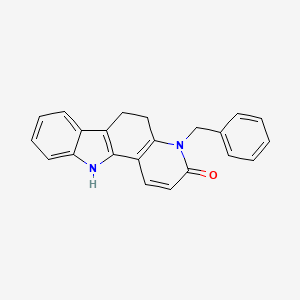
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrido[3,2-a]carbazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and a secondary amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-TsOH (para-toluenesulfonic acid) as a catalyst. This method has been shown to produce high yields (up to 91%) in a relatively short time (11 minutes) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The efficiency and high yield of this method make it a promising candidate for large-scale production.
化学反应分析
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown enhanced anticancer and antioxidant activities .
科学研究应用
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
作用机制
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA helix, causing structural changes that can inhibit the replication and transcription processes. This intercalation is facilitated by the aromatic rings and the electron-withdrawing groups present in the compound .
相似化合物的比较
Similar Compounds
4a,5,6,11-tetrahydro-4H-thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one: This compound shares a similar core structure but includes a thieno ring, which may alter its biological activity.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Another related compound with a simpler structure, known for its antimycobacterial activity.
Uniqueness
The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- lies in its specific arrangement of aromatic rings and the presence of a phenylmethyl group. This structure enhances its ability to interact with biological molecules, making it a potent candidate for therapeutic applications.
属性
CAS 编号 |
127040-38-4 |
|---|---|
分子式 |
C22H18N2O |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-benzyl-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C22H18N2O/c25-21-13-11-18-20(24(21)14-15-6-2-1-3-7-15)12-10-17-16-8-4-5-9-19(16)23-22(17)18/h1-9,11,13,23H,10,12,14H2 |
InChI 键 |
CGMSERCZXNLENV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=O)N2CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



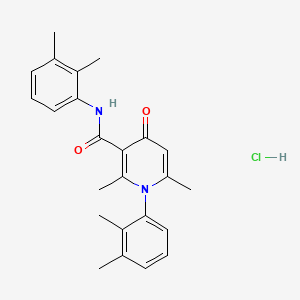
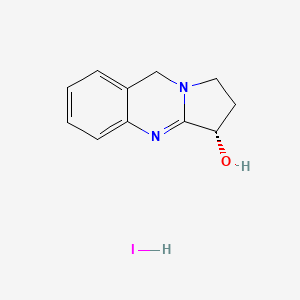
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
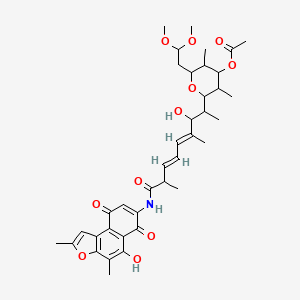



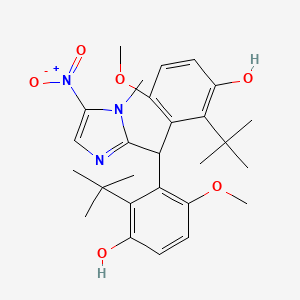
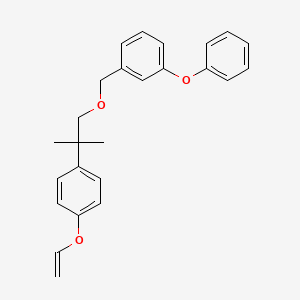

![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)

